1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms at the 1 and 3 positions. The 2 position of the benzene ring is attached to a carbonyl group, which is further linked to an ethylidene group. This ethylidene group is attached to a cyclopropyl group, which is substituted with a 4-fluorophenyl group .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Neuroleptic Agents : A compound structurally related to 1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene, namely 2′Amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromemethylphenyl)-piperidino]butyrophenone, has been synthesized and labeled with carbon-14 for use in metabolic studies. This highlights the compound's potential in neuroleptic drug development (Nakatsuka et al., 1979).
Crystal Structure Studies : Another related compound, (Z)‐Ethyl 3‐(4‐chloro‐3‐ethyl‐1‐methyl‐1H‐pyrazole‐5‐carboxamido)‐2‐cyano‐3‐(4‐fluorophenyl)acrylate, has been synthesized, providing insights into the crystal structures of similar compounds, which could be relevant for understanding the structural aspects of this compound (Dehua Zhang et al., 2007).
Oxidation Catalysis : Dichloroiron(III) complexes, closely related to the compound , have been used as catalysts for oxidative reactions. This indicates potential applications of this compound in catalysis and oxidation processes (Lakk-Bogáth et al., 2015).
Pharmacological Applications
- 1,4-Dihydropyridine Derivatives : Compounds like 1,4-dihydropyridine derivatives, which have structural similarities to this compound, display potential calcium modulatory properties. This suggests possible pharmacological applications in areas like cardiovascular drug development (Linden et al., 2011).
Material Science
- Polymer Synthesis : Related compounds have been utilized in the synthesis of polymers with specific properties, like photoinitiated cationic polymerization. This indicates that this compound could be valuable in the field of advanced polymer materials (Abdo Al-Doaiss et al., 2005).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. It’s important to note that this compound is intended for research use only.
Safety and Hazards
Properties
IUPAC Name |
[(E)-1-[2-(4-fluorophenyl)cyclopropyl]ethylideneamino] 2,6-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FNO2/c1-10(13-9-14(13)11-5-7-12(21)8-6-11)22-24-18(23)17-15(19)3-2-4-16(17)20/h2-8,13-14H,9H2,1H3/b22-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZIYWLWDILKIM-LSHDLFTRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=C(C=CC=C1Cl)Cl)C2CC2C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=C(C=CC=C1Cl)Cl)/C2CC2C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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